Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

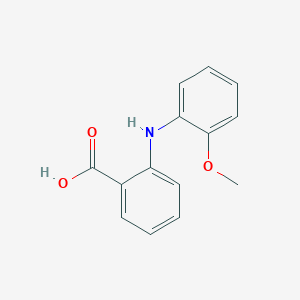

Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of medical imaging, particularly in computed tomography (CT) scans. The purpose of

Mechanism of Action

The mechanism of action of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is based on its ability to absorb X-rays. When this compound is injected into the body, it accumulates in the target tissue, which allows for improved visualization of the tissue during imaging. The high iodine content of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is responsible for its strong X-ray absorption properties.

Biochemical and Physiological Effects:

Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) has minimal biochemical and physiological effects on the body. This compound is rapidly excreted from the body through the kidneys, which reduces the risk of toxicity. However, in rare cases, some individuals may experience allergic reactions to the contrast agent.

Advantages and Limitations for Lab Experiments

The use of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) as a contrast agent in lab experiments has several advantages. It allows for improved visualization of tissues and organs, which can aid in the diagnosis of diseases and the development of new treatments. Additionally, this compound has a low toxicity profile and is rapidly excreted from the body.

However, there are also some limitations associated with the use of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) in lab experiments. The cost of the compound is relatively high, which can limit its use in certain research settings. Additionally, the use of contrast agents can interfere with the accuracy of some lab tests, which may lead to false positives or false negatives.

Future Directions

There are several future directions for the use of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) in scientific research. One potential area of research is the development of new contrast agents that have improved properties such as increased water solubility and reduced toxicity. Additionally, there is a need to explore the use of contrast agents in new imaging techniques such as optical imaging and photoacoustic imaging. Finally, there is a need to continue to explore the potential medical applications of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) in the diagnosis and treatment of diseases.

Conclusion:

In conclusion, isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is a unique compound that has significant potential in scientific research. Its use as a contrast agent in medical imaging has revolutionized the field of radiology and has improved the accuracy of disease diagnosis. While there are some limitations associated with its use, the advantages of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) outweigh its limitations. With continued research, this compound has the potential to revolutionize the field of medical imaging and improve patient outcomes.

Synthesis Methods

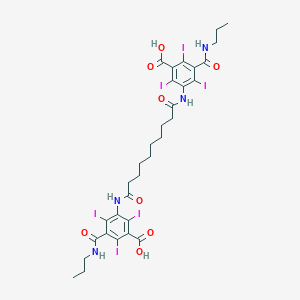

Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is synthesized by reacting isophthalic acid with propylamine and then adding iodine to the resulting product. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized over the years to improve the efficiency and reduce the cost of production.

Scientific Research Applications

Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) has a wide range of scientific research applications, particularly in the field of medical imaging. This compound is commonly used as a contrast agent in Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo- scans to enhance the visibility of internal organs and tissues. It is also used in other imaging techniques such as magnetic resonance imaging (MRI) and ultrasound. The unique properties of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) make it an ideal contrast agent as it is highly water-soluble and has a high iodine content.

properties

CAS RN |

10395-30-9 |

|---|---|

Product Name |

Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo- |

Molecular Formula |

C32H36I6N4O8 |

Molecular Weight |

1366.1 g/mol |

IUPAC Name |

3-[[10-[3-carboxy-2,4,6-triiodo-5-(propylcarbamoyl)anilino]-10-oxodecanoyl]amino]-2,4,6-triiodo-5-(propylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C32H36I6N4O8/c1-3-13-39-29(45)17-21(33)19(31(47)48)25(37)27(23(17)35)41-15(43)11-9-7-5-6-8-10-12-16(44)42-28-24(36)18(30(46)40-14-4-2)22(34)20(26(28)38)32(49)50/h3-14H2,1-2H3,(H,39,45)(H,40,46)(H,41,43)(H,42,44)(H,47,48)(H,49,50) |

InChI Key |

VJOYVQFWJFNMRW-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCC)I)I)C(=O)O)I |

Canonical SMILES |

CCCNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCC)I)I)C(=O)O)I |

Other CAS RN |

10395-30-9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.